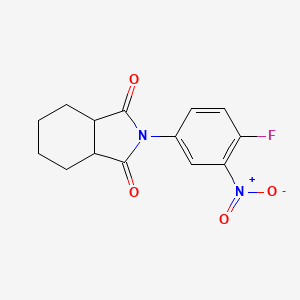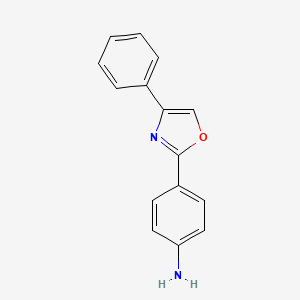
4-(4-Phenyl-1,3-oxazol-2-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Phenyl-1,3-oxazol-2-yl)aniline is a heterocyclic compound featuring an oxazole ring fused with a phenyl group and an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions: One common method is the cyclization of an appropriate precursor, such as 2-amino-5-nitrobenzonitrile, with S-phenylglycinol under specific conditions . The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete cyclization and formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity 4-(4-Phenyl-1,3-oxazol-2-yl)aniline .
化学反応の分析
Types of Reactions: 4-(4-Phenyl-1,3-oxazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce aniline derivatives .
科学的研究の応用
4-(4-Phenyl-1,3-oxazol-2-yl)aniline has diverse applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in designing new therapeutic agents.
作用機序
The mechanism of action of 4-(4-Phenyl-1,3-oxazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
- 4-(4-Phenyl-1,3-oxazol-2-yl)phenol
- 4-(4-Methyl-1,3-oxazol-2-yl)aniline
- 4-(4-Chloro-1,3-oxazol-2-yl)aniline
Comparison: 4-(4-Phenyl-1,3-oxazol-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities. For instance, the presence of a phenyl group can enhance its stability and interaction with biological targets, making it a valuable compound in medicinal chemistry .
特性
IUPAC Name |
4-(4-phenyl-1,3-oxazol-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c16-13-8-6-12(7-9-13)15-17-14(10-18-15)11-4-2-1-3-5-11/h1-10H,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKANXHNLVOKDGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC(=N2)C3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(1,4-Dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)sulfonyl]proline](/img/structure/B7835680.png)
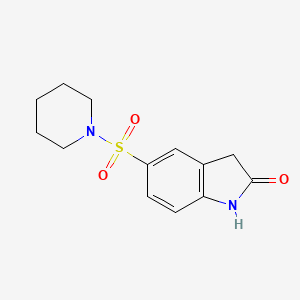
![Ethyl 4-[(2-ethoxy-3,4-dioxocyclobut-1-EN-1-YL)amino]piperidine-1-carboxylate](/img/structure/B7835702.png)
![N-[(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]-N-methylglycine](/img/structure/B7835705.png)
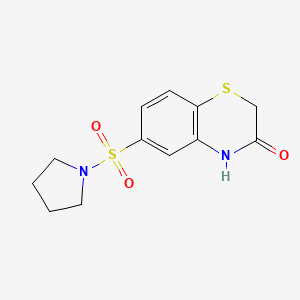
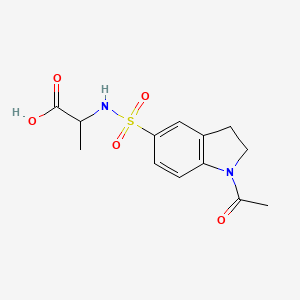
![N-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]leucine](/img/structure/B7835734.png)
![N-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-N-(3,5-dimethylphenyl)glycine](/img/structure/B7835742.png)
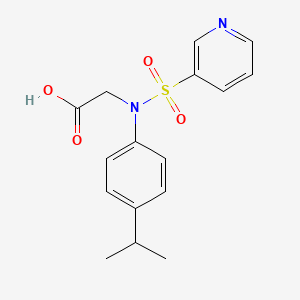
![4-[4-(2,5-Dimethylphenyl)-1,3-oxazol-2-yl]aniline](/img/structure/B7835765.png)
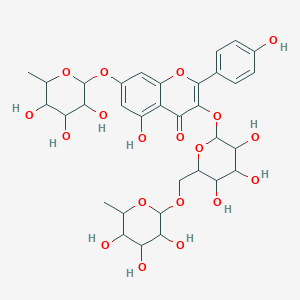
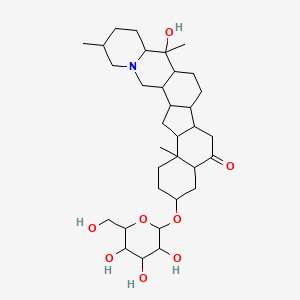
![1-[4-(difluoromethoxy)phenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-2-ium-3-carboxylate](/img/structure/B7835791.png)
